molecular formula C13H10Cl2N2OS B11666579 N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide

N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide

Cat. No.: B11666579
M. Wt: 313.2 g/mol
InChI Key: OSVJKGRLIGDRIP-LZYBPNLTSA-N
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Description

N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a thiophene ring and a hydrazone linkage, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide typically involves the reaction of thiophene-2-carbohydrazide with 3,4-dichloroacetophenone. The reaction is carried out in anhydrous ethanol with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours, followed by cooling to room temperature and filtration to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the dichlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
  • N’-[(1-(3,4-dichlorophenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide

Uniqueness

N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]thiophene-2-carbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly useful in the design of coordination complexes and materials with specific electronic characteristics .

Properties

Molecular Formula

C13H10Cl2N2OS

Molecular Weight

313.2 g/mol

IUPAC Name

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H10Cl2N2OS/c1-8(9-4-5-10(14)11(15)7-9)16-17-13(18)12-3-2-6-19-12/h2-7H,1H3,(H,17,18)/b16-8+

InChI Key

OSVJKGRLIGDRIP-LZYBPNLTSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CS1)/C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC=CS1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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